molecular formula C14H25NO2 B12046027 N-(2-oxocyclohexyl)octanamide CAS No. 618070-25-0

N-(2-oxocyclohexyl)octanamide

Cat. No.: B12046027
CAS No.: 618070-25-0
M. Wt: 239.35 g/mol
InChI Key: XFGXBEBYWDZIJM-UHFFFAOYSA-N
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Description

N-(2-oxocyclohexyl)octanamide is an organic compound with the molecular formula C14H25NO2 It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) attached to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxocyclohexyl)octanamide typically involves the reaction of cyclohexanone with octanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous conditions using solvents like dichloromethane

    Catalyst: Pyridine or other suitable bases

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxocyclohexyl)octanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amides.

Scientific Research Applications

N-(2-oxocyclohexyl)octanamide has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-oxocyclohexyl)octanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Modulation: It can interact with receptors, altering their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxycyclohexyl)octanamide
  • N-(3-(octanoylamino)-2-oxopropyl)octanamide
  • N-(4-methoxybenzyl)octanamide

Uniqueness

N-(2-oxocyclohexyl)octanamide is unique due to its specific structural features, such as the presence of a cyclohexyl ring with a ketone group and an octanamide chain. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

618070-25-0

Molecular Formula

C14H25NO2

Molecular Weight

239.35 g/mol

IUPAC Name

N-(2-oxocyclohexyl)octanamide

InChI

InChI=1S/C14H25NO2/c1-2-3-4-5-6-11-14(17)15-12-9-7-8-10-13(12)16/h12H,2-11H2,1H3,(H,15,17)

InChI Key

XFGXBEBYWDZIJM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NC1CCCCC1=O

Origin of Product

United States

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